6-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-6-5(10-3-4)2-7(11-6)8(12)13/h1-3,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYQVPHASWAAKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725592 | |
| Record name | 6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211530-05-0 | |
| Record name | 6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation-Carbonylation Sequential Synthesis
A widely reported method involves sequential halogenation and carbonylation of pyrrolopyridine precursors. The synthesis begins with 1H-pyrrolo[3,2-b]pyridine, which undergoes regioselective chlorination at the 6-position using phosphorus oxychloride (POCl₃) under reflux conditions (110–120°C, 12–24 hours). Subsequent carbonylation at the 2-position is achieved via palladium-catalyzed reactions with carbon monoxide (CO) in methanol, yielding the methyl ester intermediate. Acidic hydrolysis (6 M HCl, 80°C, 6 hours) then converts the ester to the carboxylic acid.
Key Data:
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Chlorination yield: 70–85%
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Carbonylation yield: 60–75%
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Final hydrolysis yield: >90%
Vilsmeier-Haack Formylation Followed by Oxidation
An alternative route employs Vilsmeier-Haack formylation to introduce an aldehyde group at the 2-position, followed by oxidation to the carboxylic acid. The protocol involves treating 6-chloro-1H-pyrrolo[3,2-b]pyridine with dimethylformamide (DMF) and POCl₃ at 0–5°C, forming 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde. Oxidation using potassium permanganate (KMnO₄) in acidic aqueous conditions (H₂SO₄, 60°C, 4 hours) yields the target carboxylic acid.
Optimization Notes:
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Excess KMnO₄ (2.5 equivalents) ensures complete oxidation.
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Reaction monitoring via thin-layer chromatography (TLC) is critical to prevent over-oxidation.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Recent advancements leverage continuous flow reactors to enhance scalability and safety. Chlorination and carbonylation steps are performed in tandem within a microreactor system, reducing reaction times from hours to minutes. A representative setup uses:
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Residence time: 8–12 minutes
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Temperature: 130°C (chlorination), 90°C (carbonylation)
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Catalyst: Pd(OAc)₂ (0.5 mol%) with 1,1′-bis(diphenylphosphino)ferrocene (dppf) ligand.
Advantages:
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20% higher overall yield compared to batch processes.
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Reduced POCl₃ usage due to improved mass transfer.
Green Chemistry Approaches
Solvent-free mechanochemical methods have been explored to minimize waste. Ball milling 1H-pyrrolo[3,2-b]pyridine with N-chlorosuccinimide (NCS) achieves 6-chlorination in 85% yield within 2 hours. Subsequent solid-state carbonylation using CO gas and catalytic Pd/C under high-pressure conditions (5 bar, 100°C) provides the carboxylic acid directly.
Analytical Validation and Purification
Chromatographic Purity Assessment
Final products are typically purified via reversed-phase HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient). Purity thresholds exceed 95%, as confirmed by:
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆):
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δ 12.3 (s, 1H, COOH)
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δ 8.9 (s, 1H, H-3)
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δ 8.1 (d, J = 5.2 Hz, 1H, H-5)
IR (KBr):
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Halogenation-Carbonylation | 68 | 97 | High | Moderate (POCl₃ use) |
| Vilsmeier-Oxidation | 72 | 95 | Medium | High (KMnO₄ waste) |
| Continuous Flow | 82 | 98 | Very High | Low |
| Mechanochemical | 78 | 96 | Limited | Very Low |
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different substituents at the 6-position.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered electronic properties.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that derivatives of 6-chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid exhibit significant anticancer properties. Research has shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. For instance, a study demonstrated that modifications to the pyrrolo-pyridine structure enhanced its potency against specific cancer types, making it a promising candidate for further development in cancer therapeutics .
1.2 Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects. In vitro tests have shown that it possesses activity against several bacterial strains, suggesting potential use in developing new antibiotics. The mechanism of action appears to involve interference with bacterial cell wall synthesis and protein function .
Material Science
2.1 Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films contributes to enhanced device performance and efficiency .
2.2 Polymer Chemistry
In polymer science, this compound serves as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it valuable for high-performance materials .
Agricultural Chemistry
3.1 Herbicides Development
Research has indicated that derivatives of this compound can act as herbicides by inhibiting specific enzymatic pathways in plants. This property could lead to the development of new herbicides that are effective against resistant weed species while minimizing environmental impact .
Summary of Findings
The following table summarizes the key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of 6-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Table 1. Key Properties of 6-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic Acid and Related Compounds
Impact of Substituents
Halogen Substitutions :
- The chlorine atom in the target compound (position 6) provides moderate electronegativity and facilitates halogen bonding in biological targets. In contrast, the bromine analog (5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) has a higher molecular weight (241.04 vs. 196.59) and may exhibit stronger van der Waals interactions .
- The trifluoromethyl (CF₃) group in 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid enhances lipophilicity and metabolic stability, making it suitable for prolonged activity in drug design .
- However, the shifted carboxylic acid position (5 vs. 2) alters hydrogen-bonding capabilities . Methoxy-substituted analogs (e.g., 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) show higher synthetic yields (80%) compared to chloro derivatives (71%), likely due to steric and electronic effects during hydrolysis .
Structural Isomerism and Ring Fusion
- Pyrrolo[3,2-b]pyridine vs. Pyrrolo[2,3-b]pyridine :
- The target compound’s pyrrolo[3,2-b]pyridine scaffold differs from pyrrolo[2,3-b]pyridine in ring fusion topology, affecting π-π stacking and interactions with aromatic residues in proteins.
- For example, 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid (CAS: 800401-54-1) has a distinct nitrogen arrangement, altering its electronic profile and reactivity .
Biological Activity
6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.
- Molecular Formula : CHClNO
- Molecular Weight : 196.59 g/mol
- CAS Number : 1211530-05-0
- IUPAC Name : this compound
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly in the fields of antibacterial and anti-inflammatory research.
Antibacterial Activity
Research indicates that compounds containing pyrrole structures exhibit significant antibacterial properties. For instance, derivatives of pyrrole have been shown to possess potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antibacterial Efficacy of Pyrrole Derivatives
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 6-Chloro-1H-pyrrolo[3,2-b]pyridine | 0.125 | MSSA |
| 0.13 | MRSA | |
| Other Pyrrole Derivative | 0.5 | Vancomycin (control) |
The compound demonstrated an MIC of 0.125 µg/mL against MSSA and was more effective than standard antibiotics like vancomycin at similar concentrations .
Anti-inflammatory Activity
In vitro studies have shown that this compound exhibits anti-inflammatory properties by inhibiting key inflammatory markers such as COX-2 and IL-1β. The compound's ability to modulate these pathways suggests potential therapeutic applications in treating inflammatory diseases.
Table 2: Inhibition of Inflammatory Markers
| Inflammatory Marker | Dose (µg/mL) | Inhibition (%) |
|---|---|---|
| COX-2 | 10 | 50 |
| IL-1β | 10 | 45 |
These findings indicate a dose-dependent response in the inhibition of inflammatory markers .
The biological activity of this compound may be attributed to its structural features that allow it to interact with specific biological targets:
- Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or function through interference with essential enzymes.
- Anti-inflammatory Mechanism : The inhibition of COX enzymes suggests that the compound may block the conversion of arachidonic acid to prostaglandins, thus reducing inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Study on Antibacterial Properties : A recent study evaluated the efficacy of various pyrrole derivatives against bacterial strains. The results indicated that the presence of chlorine in the pyrrole structure enhanced antibacterial activity significantly compared to non-chlorinated analogs .
- Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of pyrrole derivatives, demonstrating that compounds similar to 6-Chloro-1H-pyrrolo[3,2-b]pyridine could reduce inflammatory cytokine levels in vitro .
Q & A
Q. What are the common synthetic routes for 6-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid?
A typical synthesis involves multi-step reactions starting with condensation of substituted aldehydes and aminopyridines, followed by cyclization and functional group modifications. For example:
- Step 1 : Condensation of 4-chlorobenzaldehyde with 2-aminopyridine in dimethylformamide (DMF) using palladium or copper catalysts to form intermediate Schiff bases .
- Step 2 : Cyclization under reflux conditions in toluene or DMF to generate the pyrrolopyridine core .
- Step 3 : Chlorination at the 6-position using POCl₃ or SOCl₂, followed by hydrolysis to yield the carboxylic acid moiety .
Key variables include catalyst selection (Pd vs. Cu impacts yield) and solvent choice (polar aprotic solvents like DMF favor cyclization) .
Q. How is this compound characterized using spectroscopic methods?
- NMR Spectroscopy : The ¹H NMR spectrum typically shows signals for the pyrrole NH proton (δ 12.25 ppm, broad singlet) and aromatic protons (δ 7.5–8.2 ppm). Chlorine substituents cause deshielding in adjacent protons .
- Mass Spectrometry (MS) : ESI-MS often reveals a molecular ion peak at m/z 225.1 (M+H⁺), with fragmentation patterns confirming the chloro and carboxylic acid groups .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) is used to assess purity (>95% for research-grade material) .
Q. What are the typical applications in medicinal chemistry research?
This scaffold is a key intermediate in kinase inhibitor development. For example:
Q. What safety precautions are recommended when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particles .
- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis of the chloro group .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Catalyst Screening : Replace Pd with Cu(I) catalysts (e.g., CuI) to reduce cost while maintaining ~80% yield .
- Solvent Optimization : Use toluene instead of DMF for cyclization to minimize side reactions (e.g., N-methylation) .
- Temperature Control : Maintain reflux at 110°C during chlorination to avoid over-reaction and dimerization .
Q. How to resolve contradictions in NMR data when characterizing novel derivatives?
- Case Study : A δ 7.5 ppm signal initially assigned to H-5 may overlap with solvent peaks. Use deuterated DMSO (DMSO-d₆) for better resolution .
- Advanced Techniques : 2D NMR (HSQC, HMBC) clarifies connectivity. For example, HMBC correlations between H-3 and the carboxylic acid carbon confirm regiochemistry .
- Impurity Analysis : LC-MS identifies byproducts (e.g., dechlorinated analogs) that may skew integration values .
Q. What strategies are effective in designing analogs with enhanced bioactivity?
- Bioisosteric Replacement : Replace the 6-chloro group with a trifluoromethyl (-CF₃) group to improve metabolic stability .
- Prodrug Approaches : Esterify the carboxylic acid to enhance cell permeability, with in vivo hydrolysis releasing the active form .
- Scaffold Hopping : Hybridize with pyrazolo[1,5-a]pyridine cores to explore new binding pockets in kinase targets .
Q. What are the challenges in scaling up laboratory synthesis to pilot-scale production?
- Reaction Engineering : Transition from batch to flow chemistry for exothermic steps (e.g., chlorination) to improve safety and consistency .
- Purification : Replace column chromatography with recrystallization (ethanol/water mixtures) for cost-effective large-scale purification .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression and impurity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
